N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide
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Overview
Description
This compound is a complex organic molecule that contains a bithiophene moiety (a structure containing two thiophene rings), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and an oxalamide group (a type of amide). These groups are known to have various properties and uses in chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bithiophene moiety, the introduction of the fluorobenzyl group, and the formation of the oxalamide group . The exact methods would depend on the specific reactions used and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bithiophene moiety would likely contribute to the compound’s conjugated system, potentially giving it interesting electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the fluorobenzyl group could make the compound susceptible to reactions involving nucleophilic aromatic substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . The presence of the fluorobenzyl group could influence these properties, as fluorine is highly electronegative and can form strong bonds with carbon.Scientific Research Applications
Neuroprotective Potential
Research has demonstrated the neuroprotective effects of compounds targeting the Na+/Ca2+ exchanger (NCX), suggesting potential applications in neuroprotection and therapeutic strategies for neurodegenerative diseases. For instance, YM-244769, a novel NCX inhibitor, showed significant protection against hypoxia/reoxygenation-induced neuronal cell damage by preferentially inhibiting NCX3. Such inhibitors are not only experimentally useful but also hold therapeutic potential as new neuroprotective drugs (Iwamoto & Kita, 2006).
Synthetic Methodology and Compound Development
The development of novel synthetic approaches for oxalamides and related compounds highlights the versatility and importance of these molecules in chemical synthesis. For example, a novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful formula for both anthranilic acid derivatives and oxalamides. This methodology is operationally simple and high-yielding, which is crucial for advancing synthetic chemistry and developing new compounds with potential applications in various fields (Mamedov et al., 2016).
Cancer Research and Imaging
In cancer research, the development and use of specific compounds for imaging and therapeutic purposes are of significant interest. For instance, radioligands derived from high-affinity Y1 receptor antagonists have been developed for imaging studies of Y1R-positive tumors. This demonstrates the potential of such compounds in enhancing the diagnosis and treatment of cancer, providing a pathway for the development of novel diagnostic and therapeutic agents (Keller et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLXZYIZSBWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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